molecular formula C6H11NO2 B8477317 N-(alpha-hydroxyethyl)pyrrolidone

N-(alpha-hydroxyethyl)pyrrolidone

Cat. No.: B8477317
M. Wt: 129.16 g/mol
InChI Key: RSBHKNDSJJBCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(alpha-hydroxyethyl)pyrrolidone is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

N-(alpha-hydroxyethyl)pyrrolidone has been extensively studied for its role in enhancing the delivery of pharmaceutical agents. Its ability to improve skin permeability makes it an effective penetration enhancer in topical formulations. A notable study demonstrated that combining this compound with specific lipid mixtures significantly enhances the transdermal delivery of various active pharmaceutical ingredients, including steroids and antibiotics .

1.2 Solvent for Drug Formulation

Due to its excellent solvency properties, this compound is utilized as a solvent in drug formulation processes. It allows for the dissolution of hydrophobic drugs, facilitating their incorporation into various dosage forms such as creams and gels. The compound's compatibility with other excipients enhances the stability and efficacy of the final product .

1.3 Antioxidant Activity

Recent research has highlighted the antioxidant properties of derivatives of this compound. These derivatives have shown potential in protecting cells from oxidative stress, indicating possible applications in formulations aimed at combating oxidative damage in biological systems .

Agricultural Applications

2.1 Co-Solvent in Agrochemical Formulations

This compound serves as a co-solvent in agrochemical formulations, improving the solubility and efficacy of pesticides and herbicides. Its use enhances the performance of these chemicals by ensuring better dispersion and adherence to plant surfaces .

2.2 Adjuvant in Fertilizer Solutions

In agricultural settings, this compound is also employed as an adjuvant in fertilizer solutions, aiding in the absorption of nutrients by plants. Its ability to modify surface tension and enhance wetting properties contributes to improved nutrient uptake .

Material Science Applications

3.1 Polymer Production

This compound is significant in the synthesis of various polymers, including polyvinylpyrrolidone and copolymers used in diverse industrial applications such as coatings and adhesives. Its functional groups allow for further chemical modifications, leading to materials with tailored properties for specific uses .

3.2 Electronics Processing

In electronics manufacturing, this compound is utilized as a solvent for cleaning and processing electronic components. Its non-volatile nature ensures that it evaporates without leaving residues that could affect device performance .

Case Study 1: Enhanced Drug Delivery

A clinical study investigated the effectiveness of a topical formulation containing this compound as a penetration enhancer for antifungal agents. Results indicated a significant increase in drug absorption compared to standard formulations without the compound, demonstrating its potential for improving treatment outcomes in dermatological applications.

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound showed improved efficacy of herbicides against resistant weed species. The enhanced solubility and dispersion properties led to better coverage and penetration into plant tissues, resulting in higher rates of weed control.

Summary Table of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsDrug delivery systemsEnhanced skin permeability
Solvent for drug formulationImproved stability and efficacy
Antioxidant activityProtection against oxidative stress
AgricultureCo-solvent in agrochemical formulationsBetter solubility and efficacy
Adjuvant in fertilizer solutionsImproved nutrient uptake
Material SciencePolymer productionTailored material properties
Electronics processingNon-volatile cleaning agent

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-(1-hydroxyethyl)pyrrolidin-2-one

InChI

InChI=1S/C6H11NO2/c1-5(8)7-4-2-3-6(7)9/h5,8H,2-4H2,1H3

InChI Key

RSBHKNDSJJBCMN-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCCC1=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Immediately after the supply of acetaldehyde was over, the reaction mixture was analyzed by a liquid chromatography. The reaction ratio of 2-pyrrolidone was 87.1 mol % and the selectivity in forming N-(α-hydroxyethyl)pyrrolidone based on 2-pyrrolidone was 43.7 mol %.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.